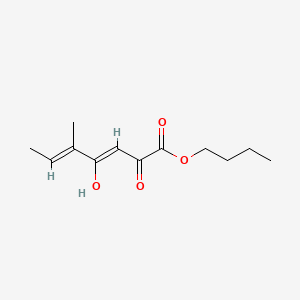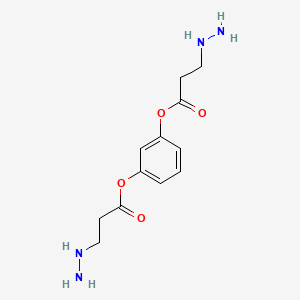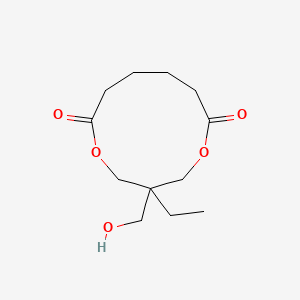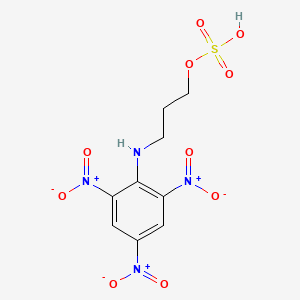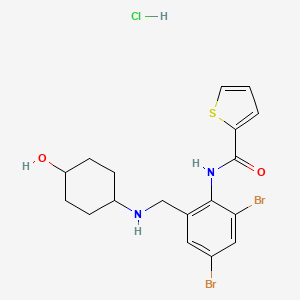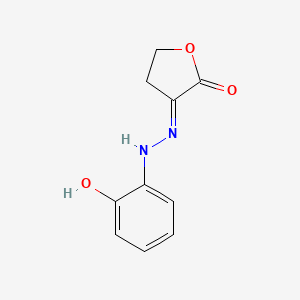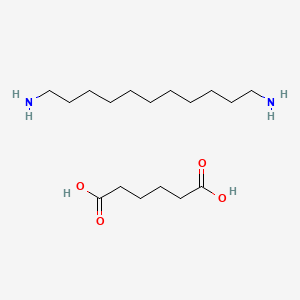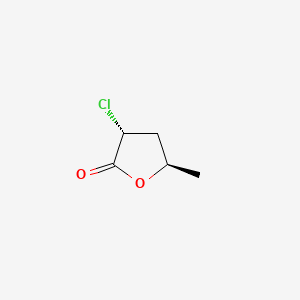
(R)-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a carboxylic acid group, a methyl group, and a proline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate typically involves the esterification of ®-1-Carboxy-3-methylbutanol with 5-oxo-L-proline. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of ®-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
®-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
®-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share a similar core structure but differ in the substituents attached to the pyrrolidine ring.
5-Oxo-L-proline derivatives: These compounds have variations in the side chains attached to the proline moiety.
Uniqueness
®-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate is unique due to its specific chiral configuration and the presence of both carboxylic acid and proline derivative functionalities. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
37755-50-3 |
|---|---|
分子式 |
C11H17NO5 |
分子量 |
243.26 g/mol |
IUPAC名 |
(2R)-4-methyl-2-[(2S)-5-oxopyrrolidine-2-carbonyl]oxypentanoic acid |
InChI |
InChI=1S/C11H17NO5/c1-6(2)5-8(10(14)15)17-11(16)7-3-4-9(13)12-7/h6-8H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m0/s1 |
InChIキー |
BLRNKJDBDKWEAL-JGVFFNPUSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)O)OC(=O)[C@@H]1CCC(=O)N1 |
正規SMILES |
CC(C)CC(C(=O)O)OC(=O)C1CCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
